Product packaging for 2-Bromomethyl-3,3,3-trifluoropropene(Cat. No.:CAS No. 811437-08-8)

2-Bromomethyl-3,3,3-trifluoropropene

Cat. No.: B2905941
CAS No.: 811437-08-8
M. Wt: 188.975
InChI Key: OYZBANRWNKQJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromomethyl-3,3,3-trifluoropropene (CAS 811437-08-8) is a high-value fluorinated building block of interest in advanced organic synthesis and materials science. This compound is characterized by its molecular formula of C 4 H 4 BrF 3 and a molecular weight of 188.98 g/mol. It is supplied with a purity of 97% and has a boiling point of 115-118 °C . While specific studies on this exact molecule are less common, its core structure shares key features with the well-researched compound 2-Bromo-3,3,3-trifluoropropene (2-BTP). Compounds within this family are extensively investigated as key intermediates for introducing the trifluoromethyl (-CF 3 ) group into target molecules, a strategy that is a cornerstone of modern drug and agrochemical discovery . The incorporation of the -CF 3 group can significantly alter a compound's properties, leading to enhanced metabolic stability, improved lipophilicity, and increased biological activity . Furthermore, 2-BTP has been identified as a promising halon replacement fire extinguishing agent in specialized applications, such as aircraft fire suppression systems, with studies focusing on its material compatibility and environmental impact . The presence of both a bromine atom and a vinyl group in its structure makes this compound a versatile reagent. Researchers can leverage its reactivity in various palladium-catalyzed cross-coupling reactions, including Suzuki and Heck couplings , to construct more complex, trifluoromethylated architectures efficiently . Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic use. It is classified as flammable and carries safety warnings. Researchers should consult the material safety data sheet (MSDS) for detailed hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrF3 B2905941 2-Bromomethyl-3,3,3-trifluoropropene CAS No. 811437-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3,3,3-trifluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF3/c1-3(2-5)4(6,7)8/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZBANRWNKQJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Fluorinated Building Blocks in Chemical Synthesis

Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and serve as foundational components for constructing more complex molecules. The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond.

The incorporation of fluorine can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life in the body. Furthermore, the lipophilicity of a molecule can be fine-tuned by adding fluorine, which can improve its absorption, distribution, and ability to cross biological membranes. It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. In agrochemicals, fluorination can lead to increased efficacy and better target binding for herbicides and pesticides. The high thermal stability associated with fluorinated compounds also makes them valuable in the development of advanced materials like polymers and lubricants.

Strategic Position of 2 Bromomethyl 3,3,3 Trifluoropropene As a Versatile Trifluoromethylated Synthon

2-Bromomethyl-3,3,3-trifluoropropene, also known as BTP, is a highly versatile building block valued for its ability to introduce the trifluoromethyl (CF₃) group into a wide array of molecular frameworks. The trifluoromethyl group is particularly sought after in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity, which can significantly enhance a drug candidate's potency and bioavailability.

BTP's utility stems from its dual reactivity. The double bond and the bromo-methyl group provide two distinct points for chemical modification. One notable application is its use as a radical acceptor. In a catalyst-free decarboxylative strategy, redox-active esters, serving as radical precursors, readily add to BTP. organic-chemistry.orgnih.gov This method allows for the efficient synthesis of a diverse range of secondary trifluoromethylated alkyl bromides with good to excellent yields, some reaching up to 95%. organic-chemistry.org The reaction proceeds under mild conditions, often initiated by blue LED irradiation, and demonstrates broad functional group tolerance. organic-chemistry.org

The versatility of BTP is further demonstrated in its use for constructing complex heterocyclic structures, which are common motifs in pharmaceuticals. For instance, it is employed in base-mediated [3+2] cycloaddition reactions with N-acyl α-amino acids to produce 3-trifluoromethylpyrroles with a high degree of regioselectivity. scirp.org Its role as an intermediate is crucial in the production of other fluorine-containing compounds and as a monomer in fluoropolymer production. researchgate.net

Table 1: Physicochemical Properties of this compound This interactive table provides key physical and chemical properties of the compound.

Property Value
Chemical Formula C₃H₂BrF₃
CAS Number 1514-82-5
Molecular Weight 174.95 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 29-30 °C
Density 1.686 g/cm³
Refractive Index n20/D 1.3550

| Solubility | Soluble in most organic solvents; immiscible with water. researchgate.net |

Table 2: Application in Catalyst-Free Decarboxylative Cross-Coupling This interactive table shows examples of the synthesis of secondary trifluoromethylated alkyl bromides using this compound (BTP) as a radical acceptor, with reported yields.

Redox-Active Ester Precursor Product Yield (%)
Adamantane-1-carboxylic acid derivative 1-(2-bromo-1-(trifluoromethyl)ethyl)adamantane 95%
Cyclohexanecarboxylic acid derivative (2-bromo-1-(trifluoromethyl)ethyl)cyclohexane 85%
Benzoic acid derivative 1-(2-bromo-1-(trifluoromethyl)ethyl)-4-methoxybenzene 76%
Flurbiprofen derivative 2-(2-(2-bromo-1-(trifluoromethyl)ethyl)-4-fluorophenyl)propanoic acid 65%
Gemfibrozil (B1671426) derivative 2,2-dimethyl-5-(2-(2-bromo-1-(trifluoromethyl)ethyl)phenyl)pentanoic acid 72%

(Data sourced from Guo et al., Org. Lett., 2022) organic-chemistry.org

Historical Context and Evolution of Its Research Profile in Organofluorine Chemistry

Established Laboratory-Scale Synthesis Routes

The predominant and well-documented laboratory-scale synthesis of this compound involves a two-step process: the bromination of a trifluoropropene precursor followed by a dehydrobromination reaction.

Bromination and Dehydrobromination Approaches

A common and effective method for the synthesis of this compound involves the initial bromination of 3,3,3-trifluoropropene. This reaction is typically carried out under illumination to facilitate the addition of bromine across the double bond, yielding 1,2-dibromo-3,3,3-trifluoropropane (B1583363).

The subsequent step is the dehydrobromination of the 1,2-dibromo-3,3,3-trifluoropropane intermediate. This elimination reaction is generally achieved by treatment with a base, such as an alkali solution, to remove a molecule of hydrogen bromide and form the desired product, this compound. researchgate.net A patent describes this process, highlighting its efficiency. researchgate.net

For instance, one established laboratory procedure involves adding bromine to a reactor and introducing 3,3,3-trifluoropropene under illumination, with the temperature controlled between 20-100 °C. researchgate.net The reaction proceeds until the characteristic color of bromine fades, indicating the formation of 2,3-dibromo-1,1,1-trifluoropropane. researchgate.net The subsequent dehydrobromination is then carried out by adding the dibrominated intermediate to a heated alkali solution, often in the presence of a phase-transfer catalyst to improve reaction efficiency. researchgate.net

Advancements in Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of this compound has focused on optimizing the established bromination and dehydrobromination route for cost-effectiveness, efficiency, and scalability. A key advancement in this area is the utilization of phase-transfer catalysis in the dehydrobromination step. researchgate.net

Phase-transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. In the synthesis of this compound, the use of a PTC, such as a quaternary ammonium (B1175870) salt, allows for the efficient reaction between the organic-soluble 2,3-dibromo-1,1,1-trifluoropropane and the aqueous alkali solution. researchgate.net This approach enhances the reaction rate and yield, making the process more suitable for large-scale industrial production. researchgate.net

A Chinese patent details an industrial method where 3,3,3-trifluoropropene is reacted with bromine under illumination to produce 2,3-dibromo-1,1,1-trifluoropropane with a yield of up to 99.2%. researchgate.net The subsequent dehydrobromination is performed by adding the dibrominated compound to a sodium hydroxide (B78521) solution containing a phase-transfer catalyst like tetrabutylammonium (B224687) chloride or benzyltriethylammonium chloride. researchgate.net This step, carried out at temperatures between 40-90 °C, can achieve yields as high as 97.3% with a purity of 99.8%. researchgate.net The integration of a rectification unit allows for the simultaneous reaction and purification of the product, further streamlining the industrial process. researchgate.net

Table 1: Exemplary Industrial Production Parameters for this compound Synthesis researchgate.net

ParameterEmbodiment 1Embodiment 2Embodiment 3
Bromination Step
Reactants54.4Kg Bromine, 36.3Kg 3,3,3-Trifluoropropene60Kg Bromine, 36.3Kg 3,3,3-Trifluoropropene-
Conditions60 °C, Illumination (1000W incandescent light)70 °C, Illumination (1000W incandescent light)-
Reaction Time~4h~4h-
Yield of 2,3-dibromo-1,1,1-trifluoropropane99.2%98.3%-
Dehydrobromination Step
Starting Material50Kg 2,3-dibromo-1,1,1-trifluoropropane50Kg 2,3-dibromo-1,1,1-trifluoropropane52.5Kg 2,3-dibromo-1,1,1-trifluoropropane
Base52Kg 30% NaOH solution52Kg 30% NaOH solution62.4Kg 25% NaOH solution
Phase-Transfer Catalyst150g Tetrabutylammonium chloride300g Benzyltriethylammonium chloride250g Tetrabutylammonium bromide
Temperature60 °C50 °C65 °C
Reaction Time6h6h7h
Final Product Yield97.3%92.5%95.7%
Final Product Purity99.8%99.6%99.6%

Green Chemistry Approaches to this compound Synthesis

While specific literature detailing dedicated "green" synthesis routes for this compound is limited, the principles of green chemistry can be applied to the established synthetic methodologies to reduce their environmental impact. Key areas for improvement include the use of safer brominating agents, alternative energy sources, and more environmentally benign solvents and catalysts.

One significant concern in the traditional synthesis is the use of elemental bromine, which is highly toxic and corrosive. Green chemistry approaches advocate for the in situ generation of bromine or the use of safer brominating reagents. For example, electrochemical methods can generate bromine from bromide salts, offering a more controlled and less hazardous alternative. Additionally, protocols that utilize a combination of an oxidant like sodium hypochlorite (B82951) with hydrobromic acid or potassium bromide to generate the active brominating species in the reaction mixture can enhance safety.

The dehydrobromination step, which typically employs a strong alkali solution, could potentially be made greener by exploring the use of solid-supported bases or milder catalytic systems. This could reduce the generation of aqueous waste and simplify product purification. While not yet reported specifically for this compound, research into palladium-catalyzed dehydrohalogenation of alkyl bromides under mild conditions presents a potential avenue for a more sustainable approach.

Furthermore, the use of organic solvents could be minimized or replaced with greener alternatives. Although the industrial process described utilizes an aqueous solution for the dehydrobromination, the initial bromination often occurs in an organic solvent. Exploring solvent-free conditions or the use of supercritical fluids could significantly reduce the environmental footprint of the synthesis.

Radical-Mediated Reactions

This compound as a Radical Acceptor

This compound (BTP) has been identified as an effective radical acceptor in various chemical transformations, enabling the synthesis of a range of secondary trifluoromethylated alkyl bromides. organic-chemistry.orgnih.gov This reactivity is particularly valuable for introducing the trifluoromethyl group, a crucial motif in pharmaceutical and materials science, into organic molecules. organic-chemistry.org In these reactions, alkyl radicals, generated from precursors such as redox-active esters, add regioselectively to the double bond of BTP. organic-chemistry.org This addition is followed by a hydrogen atom transfer to yield the final trifluoromethylated alkyl bromide product. organic-chemistry.org The process demonstrates broad functional group tolerance, accommodating a variety of aliphatic and aromatic substrates, including those derived from peptides and heterocyclic compounds. organic-chemistry.org

Catalyst-Free Decarboxylative Strategies Utilizing this compound

A significant advancement in the use of this compound involves its application in catalyst-free decarboxylative strategies. organic-chemistry.org These methods provide a practical and environmentally friendly approach to synthesizing secondary trifluoromethylated alkyl bromides. organic-chemistry.org The reaction is typically initiated by visible light, often from a blue LED, and proceeds under mild conditions. organic-chemistry.org Redox-active esters serve as effective radical precursors, which, upon decarboxylation, generate alkyl radicals that are subsequently trapped by BTP. organic-chemistry.org The reaction's efficiency is influenced by the choice of solvent, with methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) being identified as optimal, leading to yields as high as 95%. organic-chemistry.org This catalyst-free approach is not only cost-effective but also showcases excellent functional group tolerance, making it applicable to the late-stage functionalization of complex and biologically active molecules. organic-chemistry.org

The reaction between redox-active esters and this compound under catalyst-free conditions has been shown to be effective for a variety of substrates. The following table summarizes the yields obtained for different starting materials.

EntryStarting Redox-Active EsterProductYield (%)
1Adamantane-1-carboxylic acid derivative1-(2-bromo-1-(trifluoromethyl)ethyl)adamantane95
2Cyclohexanecarboxylic acid derivative(2-bromo-1-(trifluoromethyl)ethyl)cyclohexane85
34-Phenylbutanoic acid derivative1-bromo-4-phenyl-2-(trifluoromethyl)butane78
4Boc-L-phenylalanine derivative(S)-tert-butyl (1-(3-bromo-2-(trifluoromethyl)propyl)amino)-3-phenyl-1-oxopropan-2-yl)carbamate72
5Gemfibrozil (B1671426) derivative2-(2,5-dimethylphenoxy)-2-methylpropyl 2-bromo-1-(trifluoromethyl)ethyl ether65
6Flurbiprofen derivative2-(2-fluorobiphenyl-4-yl)propyl 2-bromo-1-(trifluoromethyl)ethyl ether61

This table presents a selection of results from the study to illustrate the scope of the reaction.

Mechanistic Investigations of Single-Electron Transfer (SET) Processes in Radical Reactions Involving the Compound

Mechanistic studies suggest that radical reactions involving this compound proceed via a single-electron transfer (SET) process. organic-chemistry.org In the context of catalyst-free decarboxylative strategies, the reaction is initiated by the formation of an electron-donor-acceptor (EDA) complex. rsc.org For instance, a Hantzsch ester can act as the electron donor, while the redox-active ester functions as the electron acceptor. rsc.org Upon photoirradiation, an SET event occurs within this complex, leading to the generation of an alkyl radical through decarboxylation. organic-chemistry.org This radical then adds to BTP in a regioselective manner. organic-chemistry.org The resulting radical intermediate subsequently abstracts a hydrogen atom to furnish the final trifluoromethylated product. organic-chemistry.org The SET mechanism is a key feature of these reactions, enabling the transformations to occur under mild, catalyst-free conditions. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling with Organometallic Reagents

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, and this compound has been successfully employed as a coupling partner in such transformations. These reactions allow for the introduction of the trifluoromethyl-containing vinyl group into a wide array of organic molecules. Various organometallic reagents have been utilized in these couplings, including arylmagnesium bromides. researchgate.net The choice of ligand is crucial for the success of these reactions, with diphenylphosphinomethane (dppm) being particularly effective in the coupling of BTP with phenylmagnesium bromide when using a palladium(II) catalyst. researchgate.net These reactions typically proceed under mild conditions and can provide high yields of the desired α-trifluoromethylstyrene derivatives. researchgate.net

Coupling with Unactivated Alkylzinc Reagents

A notable application of palladium-catalyzed cross-coupling with this compound is its reaction with unactivated alkylzinc reagents. rsc.org This methodology has been developed as a key step in the synthesis of trifluoromethylated and difluoromethylated amino acids, which are of significant interest in medicinal chemistry and chemical biology. rsc.org The use of unactivated alkylzinc reagents is advantageous due to their ready availability and functional group tolerance. nih.gov The cross-coupling reaction provides a straightforward route to α-trifluoromethylalkene-containing amino acids, which can serve as versatile intermediates for further synthetic manipulations. rsc.org This approach highlights the synthetic utility of BTP in constructing complex, fluorinated molecules with potential biological applications. rsc.org

The palladium-catalyzed cross-coupling of this compound with various unactivated alkylzinc reagents has been shown to produce a range of trifluoromethylated products in good yields. The following table provides examples of this transformation.

EntryAlkylzinc ReagentProductYield (%)
13-Phenylpropylzinc bromide1-Phenyl-4-(trifluoromethyl)pent-4-ene82
2Cyclohexylzinc bromideCyclohexyl(3,3,3-trifluoroprop-1-en-2-yl)methane75
3n-Butylzinc bromide2-(Trifluoromethyl)hept-1-ene78
4sec-Butylzinc bromide3-Methyl-1-(trifluoromethyl)hex-1-ene71
5Isobutylzinc bromide4-Methyl-1-(trifluoromethyl)pent-1-ene76

This table is a representative summary of the coupling reactions and their efficiencies.

Stereoselective Outcomes in Cross-Coupling Methodologies

The development of stereospecific cross-coupling reactions is crucial for the synthesis of chiral molecules. While palladium-catalyzed cross-coupling reactions of this compound (BTP) with organometallic reagents like arylmagnesium bromides have been established, achieving high stereoselectivity remains a significant challenge. researchgate.net The prochiral nature of the trifluoromethyl-substituted allyl fragment in BTP presents an opportunity for asymmetric catalysis to generate enantioenriched products.

Research into related systems, such as the cross-coupling of unactivated secondary alkylboron nucleophiles, has demonstrated that stereospecific outcomes are achievable. nih.govnih.gov For instance, Pd-catalyzed processes have been developed for the stereospecific coupling of secondary alkylboronic acids and alkyltrifluoroborates with aryl chlorides, proceeding with a high degree of inversion of configuration at the carbon center. nih.gov These methodologies often rely on carefully designed phosphine (B1218219) ligands that can influence the reductive elimination step from the diorganopalladium intermediate, favoring the desired product formation over pathways like β-hydride elimination that can lead to isomerization and loss of stereochemical information. nih.gov

Applying these principles to BTP would require a catalytic system capable of differentiating between the two enantiotopic faces of the double bond during oxidative addition or controlling the geometry of the resulting π-allyl palladium intermediate. The choice of catalyst, ligand, and reaction conditions is paramount to influencing the stereochemical course of the reaction and achieving high enantioselectivity in the synthesis of chiral α-trifluoromethylated compounds.

Exploration of Other Transition Metal Catalysis (e.g., Nickel, Copper)

Beyond palladium, other transition metals like nickel and copper offer alternative and often complementary reactivity for the functionalization of fluorinated building blocks such as this compound.

Nickel Catalysis

Nickel catalysis has emerged as a powerful tool for the dicarbofunctionalization of olefins, including the related compound 3,3,3-trifluoropropene (TFP). nih.govresearchgate.net Inexpensive nickel catalysts, such as NiCl2·6H2O, combined with specific bipyridine and phosphine ligands, can effectively catalyze the alkyl-arylation of TFP with tertiary alkyl iodides and arylzinc reagents. nih.gov This approach overcomes common challenges like β-hydride and β-fluoride eliminations, enabling the efficient synthesis of complex trifluoromethylated molecules. nih.gov Nickel-catalyzed reductive couplings have also been developed for the union of trifluoromethyl alkenes with aliphatic aldehydes, providing access to homoallylic alcohols containing a gem-difluoroalkene motif. nih.gov These methods highlight the potential of nickel catalysis to engage BTP in similar reductive cross-coupling reactions, utilizing its electrophilic double bond and allylic bromide moiety to construct new carbon-carbon bonds. researchgate.net

Copper Catalysis

Copper-catalyzed reactions are particularly relevant for trifluoromethylation and related transformations. beilstein-journals.org While direct copper-catalyzed cross-coupling of aliphatic bromides can be challenging due to the high barrier for oxidative addition, dual copper/photoredox catalytic systems have enabled the efficient trifluoromethylation of a wide range of alkyl bromides. acs.orgprinceton.edu In these systems, a photocatalyst generates an alkyl radical from the bromide, which is then trapped by a copper(II)-CF3 complex, followed by reductive elimination to yield the trifluoromethylated product. acs.org This mechanistic paradigm opens avenues for the functionalization of BTP. Furthermore, copper can promote or catalyze the introduction of other trifluoromethyl-containing functional groups, such as the trifluoromethylselenyl group (SeCF3), onto various organic scaffolds. beilstein-journals.org Given BTP's structure, it could serve as a substrate in copper-catalyzed allylic substitution reactions, providing a direct route to trifluoromethylated allyl compounds.

Cycloaddition Chemistry

This compound is a versatile building block in cycloaddition reactions, serving as a C2 synthon for the construction of various trifluoromethyl-containing heterocyclic and carbocyclic compounds. researchgate.net Its unique electronic and steric properties, conferred by the trifluoromethyl and bromomethyl groups, play a crucial role in directing the regioselectivity and stereoselectivity of these transformations.

[3+2] Cycloaddition Reactions with Diverse Dipolarophiles

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered rings. BTP has proven to be an excellent reaction partner in these transformations, reacting with a variety of 1,3-dipoles to produce highly functionalized, trifluoromethylated heterocycles. These reactions are often characterized by high regioselectivity, mild conditions, and broad substrate scope. nih.govorganic-chemistry.org

Regioselective Synthesis of 3-Trifluoromethylated Pyrroles via Base-Mediated Cycloaddition of N-Acyl α-Amino Acids

A mild and efficient method for synthesizing 3-trifluoromethylpyrroles involves the base-mediated [3+2] cycloaddition of N-acyl α-amino acids with BTP. organic-chemistry.orgresearchgate.net In this process, the N-acyl α-amino acids serve as precursors to azomethine ylides (1,3-dipoles) without the need for additional activating agents. organic-chemistry.org The reaction proceeds with a high level of regioselectivity, which is controlled by the presence of the CF3 and Br groups in BTP, irrespective of the electronic properties or steric bulk of the substituents on the dipole. organic-chemistry.orgresearchgate.net This metal-free approach provides practical access to 3-trifluoromethylpyrroles, which are valuable scaffolds in medicinal chemistry and materials science. organic-chemistry.org The reaction conditions are typically optimized using a combination of bases, such as DABCO and Cs2CO3, at elevated temperatures. organic-chemistry.org

Table 1. Synthesis of 3-Trifluoromethylpyrroles from N-Acyl α-Amino Acids and BTP organic-chemistry.org
N-Acyl α-Amino Acid PrecursorProductYield (%)
N-Benzoyl glycine1-Benzoyl-3-(trifluoromethyl)-1H-pyrrole85
N-(4-Methylbenzoyl) glycine1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrrole82
N-(4-Methoxybenzoyl) glycine1-(4-Methoxybenzoyl)-3-(trifluoromethyl)-1H-pyrrole78
N-(4-Chlorobenzoyl) glycine1-(4-Chlorobenzoyl)-3-(trifluoromethyl)-1H-pyrrole88
N-Acetyl glycine1-Acetyl-3-(trifluoromethyl)-1H-pyrrole75
Formation of 5-Trifluoromethylated Pyrazoles from Nitrile Imines

The synthesis of 5-trifluoromethylpyrazoles can be achieved with excellent regioselectivity through the [3+2] cycloaddition of nitrile imines with BTP. nih.govorganic-chemistry.org This method is general and practical, utilizing hydrazonyl chlorides as precursors for the nitrile imines, which are generated in situ. researchgate.netnih.gov The reaction is notable for being catalyst-free, operationally simple, and proceeding under mild conditions to give high yields. organic-chemistry.org This exclusive regioselectivity addresses the common challenge of forming isomeric mixtures in similar cycloadditions. organic-chemistry.org The versatility of this protocol is demonstrated by its broad substrate scope and tolerance of various functional groups, making it a valuable tool for synthesizing pyrazole (B372694) derivatives for applications in pharmaceuticals and agrochemicals. nih.govorganic-chemistry.org The practicality of the method has been highlighted by its successful application on a gram scale and in the synthesis of a key intermediate for an agonist of the sphingosine (B13886) 1-phosphate receptor. nih.govorganic-chemistry.org

Table 2. Catalyst-Free Synthesis of 5-Trifluoromethylpyrazoles nih.govorganic-chemistry.org
Hydrazonyl Chloride Substituent (Ar)ProductYield (%)
Phenyl1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole95
4-Methylphenyl1-(4-Methylphenyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole96
4-Methoxyphenyl1-(4-Methoxyphenyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole92
4-Chlorophenyl1-(4-Chlorophenyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole94
2-Naphthyl1-(Naphthalen-2-yl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole89
Generation of Trifluoromethylated Triazoles and Isoxazoles

This compound also serves as a key precursor for other important trifluoromethylated heterocycles, including triazoles and isoxazoles, through [3+2] cycloaddition pathways.

Trifluoromethylated Triazoles: The synthesis of 5-trifluoromethyl-1,2,4-triazoles can be achieved through a plausible mechanism where BTP acts as a source for trifluoroacetonitrile (B1584977) (CF3CN) in situ. researchgate.net The generated CF3CN can then undergo a regioselective [3+2] cycloaddition with a nitrile imine (generated from a hydrazonyl chloride) to form the desired triazole ring. researchgate.netmdpi.com This transformation provides a direct route to these valuable heterocyclic structures.

Trifluoromethylated Isoxazoles: The construction of 5-trifluoromethyl-isoxazoles can be accomplished via the cycloaddition of BTP with nitrile oxides. researchgate.net Alternatively, trifluoroacetohydroximoyl bromide, which can be derived from trifluoroacetaldehyde, reacts with various alkynes in the presence of a base to yield 3-trifluoromethyl-isoxazoles. rsc.org The versatility of these cycloaddition strategies allows for the incorporation of the trifluoromethyl group at different positions of the isoxazole (B147169) ring, depending on the specific synthons and reaction pathways employed. nih.govnih.gov

Mechanistic Studies on Regioselectivity in Cycloadditions

While specific experimental studies on the cycloaddition reactions of this compound are not extensively documented in the reviewed literature, its reactivity can be inferred from mechanistic studies on similar trifluoromethylated alkenes, particularly in [3+2] cycloadditions with nitrones. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, such as isoxazolidines.

The regioselectivity of these cycloadditions is largely governed by the electronic effects of the substituents on both the dipolarophile (the alkene) and the 1,3-dipole (the nitrone). The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the electronic properties of the double bond in this compound, making it an electron-deficient alkene.

Theoretical studies, often employing Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), have elucidated the mechanisms of such reactions. In the [3+2] cycloaddition between a nitrone and an electron-deficient alkene, the regioselectivity is controlled by the dominant frontier molecular orbital (FMO) interactions. Typically, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital of the nitrone (HOMOɴᵢₜᵣₒₙₑ) and the Lowest Unoccupied Molecular Orbital of the alkene (LUMOₐₗₖₑₙₑ).

For an alkene substituted with a strong electron-withdrawing group like trifluoromethyl, the LUMO has a large coefficient on the carbon atom β to the trifluoromethyl group. The nitrone's HOMO typically has a large coefficient on the oxygen atom. Consequently, the cycloaddition is predicted to proceed in a regioselective manner, leading to the formation of an isoxazolidine (B1194047) ring where the oxygen of the nitrone is bonded to the carbon atom bearing the trifluoromethyl group. This results in the preferential formation of the 5-trifluoromethyl-substituted isoxazolidine regioisomer. The presence of the bromomethyl group at the 2-position introduces further steric and electronic factors that can fine-tune this selectivity.

Electrophilic and Nucleophilic Additions to the Olefinic Moiety

Hydroarylation Reactions and Their Regioselectivity

A significant transformation involving the olefinic moiety of this compound (BTP) is its participation in hydroarylation reactions. A practical and straightforward synthesis of β-(E)-trifluoromethylstyrenes has been developed utilizing a ruthenium-catalyzed C-H bond activation. In this process, BTP serves as a precursor to the highly reactive 3,3,3-trifluoropropyne (B1345459), which is generated in situ under basic conditions.

The regioselectivity of this hydroarylation is noteworthy. The reaction between various (hetero)arenes and the in situ generated 3,3,3-trifluoropropyne leads exclusively to the formation of the E-isomers of β-trifluoromethylstyrenes. This high degree of regioselectivity is a key feature of the catalytic system. Mechanistic investigations, supported by DFT calculations, suggest that a cyclometallated ruthenium(II) complex is the active catalyst. The proposed mechanism involves a bis-cyclometallated ruthenium intermediate that undergoes a carboruthenation step, ultimately leading to the observed product with high regiocontrol.

Catalyst SystemSubstrateProductRegioselectivity
Ruthenium(II) complexThis compound (BTP) and (Hetero)arenesβ-(E)-trifluoromethylstyrenesExclusive formation of the E-isomer

Transformations with Specific Nucleophiles and Electrophiles

The double bond in this compound is susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic Additions:

A notable example of nucleophilic addition involves a radical-mediated process. This compound (BTP) can act as a radical acceptor in reactions with radical precursors, such as redox-active esters. This catalyst-free decarboxylative strategy allows for the synthesis of a wide range of secondary trifluoromethylated alkyl bromides. The reaction is initiated by the generation of an alkyl radical from the redox-active ester. This radical then undergoes a regioselective addition to the double bond of BTP. Mechanistic studies suggest a single-electron transfer (SET) process is involved in the generation of the alkyl radical. This method demonstrates the versatility of BTP in forming new carbon-carbon bonds via a nucleophilic radical addition pathway.

Electrophilic Additions:

While specific studies on the electrophilic addition to this compound are not detailed in the provided search results, the general principles of electrophilic addition to alkenes can be applied. The electron-withdrawing trifluoromethyl group deactivates the double bond towards electrophilic attack compared to an unactivated alkene. However, reactions with strong electrophiles are still possible.

For example, in the addition of hydrogen halides (HX), the reaction would proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the carbon atom that results in the formation of the more stable carbocation. In the case of this compound, the addition of a proton to the terminal CH₂ group would generate a secondary carbocation adjacent to the bromomethyl group. The stability of this carbocation would be influenced by the competing inductive effects of the electron-withdrawing CF₃ group and the potentially electron-donating (via hyperconjugation) or electron-withdrawing (inductive) bromomethyl group. The subsequent attack of the halide ion would complete the addition. The regioselectivity would be dictated by the relative stability of the possible carbocation intermediates.

Reactions with Low-Valent Metal Complexes (e.g., Aluminum(I))

Information regarding the reactions of this compound with low-valent metal complexes, specifically Aluminum(I), is not available in the reviewed scientific literature. Research in the area of low-valent main group chemistry is ongoing, and while the reactivity of such species with various small molecules is being explored, their specific reactions with highly functionalized alkenes like this compound have not been reported.

Functional Group Transformations of the Bromomethyl Group

Derivatization to Propynyl (B12738560) Derivatives (e.g., Tributyl(3,3,3-trifluoro-1-propynyl)stannane)

The bromomethyl group in this compound is a versatile handle for a variety of functional group transformations. A key derivatization is its conversion to propynyl derivatives, which are valuable building blocks in organic synthesis.

A notable example is the facile, one-step synthesis of Tributyl(3,3,3-trifluoro-1-propynyl)stannane. This transformation involves the reaction of 2-bromo-3,3,3-trifluoropropene with a suitable tin nucleophile. This propynylstannane reagent is a versatile intermediate for introducing the trifluoromethylated propynyl group into various molecules. For instance, it readily undergoes 1,3-dipolar cycloaddition reactions with dipoles such as diazomethane, phenylazide, and acetonitrile (B52724) oxide to produce trifluoromethylated pyrazoles, triazoles, and isoxazoles, respectively. These heterocyclic products can be further functionalized, demonstrating the synthetic utility of the initial derivatization of the bromomethyl group.

Starting MaterialReagentProduct
This compoundTin nucleophileTributyl(3,3,3-trifluoro-1-propynyl)stannane
Tributyl(3,3,3-trifluoro-1-propynyl)stannaneDiazomethaneTributylstannyl-trifluoromethyl-pyrazole
Tributyl(3,3,3-trifluoro-1-propynyl)stannanePhenylazideTributylstannyl-trifluoromethyl-triazole
Tributyl(3,3,3-trifluoro-1-propynyl)stannaneAcetonitrile oxideTributylstannyl-trifluoromethyl-isoxazole

Dehydrohalogenation and Elimination Reactions (E1cb, E2 Mechanisms)

Dehydrohalogenation of this compound involves the removal of a hydrogen atom and the bromine atom to form a new double bond, leading to a conjugated diene system. This transformation can proceed through different mechanistic pathways, primarily the E2 and E1cb mechanisms, depending on the reaction conditions.

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (bromine), and the leaving group departs simultaneously, forming a double bond. dalalinstitute.compressbooks.pub The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. dalalinstitute.comyoutube.com For this compound, a strong, non-hindered base would favor the E2 pathway. The reaction requires an anti-periplanar arrangement of the proton being abstracted and the bromide leaving group. pressbooks.pub

The E1cb (unimolecular elimination, conjugate base) mechanism , in contrast, is a two-step process. dalalinstitute.complutusias.com It is particularly relevant for substrates with a poor leaving group and an acidic proton, where a carbanion intermediate can be stabilized. plutusias.com Given the strong electron-withdrawing effect of the adjacent trifluoromethyl (CF3) group, the protons on the methyl group of this compound are expected to be significantly acidic. This acidity could favor an E1cb mechanism under specific basic conditions. The mechanism involves the initial deprotonation by a base to form a resonance-stabilized carbanion (the conjugate base), followed by the departure of the leaving group in a second, slower step.

The choice between the E2 and E1cb pathway is influenced by several factors, including the strength of the base, the nature of the solvent, and the stability of the intermediate carbanion. plutusias.comlibretexts.org

FactorFavors E2 MechanismFavors E1cb MechanismRationale for this compound
Base Strength Strong bases (e.g., alkoxides) libretexts.orgModerate to strong basesThe acidity of the α-proton due to the CF3 group could allow for carbanion formation even with moderate bases.
Leaving Group Good leaving groupsPoor leaving groups plutusias.comBromide is a reasonably good leaving group, which can allow for a concerted E2 pathway.
Carbanion Stability Not applicable (no intermediate)Stabilized carbanion plutusias.comThe trifluoromethyl group strongly stabilizes an adjacent carbanion through its inductive effect, making the E1cb pathway plausible.
Solvent Aprotic solventsPolar aprotic solventsPolar aprotic solvents can solvate the cation of the base without protonating the carbanion intermediate in an E1cb pathway.

The expected product from the dehydrohalogenation of this compound is 2-(trifluoromethyl)-1,3-butadiene.

Bromine Atom Exchange Reactions

The allylic C-Br bond in this compound is susceptible to reactions involving the exchange of the bromine atom. A significant class of such reactions is Atom Transfer Radical Polymerization (ATRP), which relies on the reversible transfer of a halogen atom between a dormant polymer chain and a transition-metal catalyst. researchgate.netcmu.edu

In the context of ATRP, this compound can act as an initiator. The process is initiated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) which abstracts the bromine atom from the initiator. diva-portal.org This generates a carbon-centered radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br2). This radical can then add to a monomer, initiating polymerization. The key to controlled polymerization in ATRP is the reversible deactivation of the growing polymer chain by the higher oxidation state metal complex, which transfers a bromine atom back to the active chain end, reforming the dormant species. cmu.edu

The success of this compound as an ATRP initiator would depend on the rate of initiation and the stability of the resulting radical. The trifluoromethyl group can influence the stability of the allylic radical formed upon bromine abstraction.

Below is a table summarizing the key components and conditions for a hypothetical ATRP reaction initiated by this compound.

ComponentRoleExample
Initiator Source of the initial radical and the transferable halogen atomThis compound
Monomer The polymerizable speciesStyrenes, (meth)acrylates cmu.edu
Catalyst Transition metal complex that mediates the halogen atom transferCuBr diva-portal.org
Ligand Solubilizes the metal salt and tunes its reactivityBipyridine (bpy), tris(2-(dimethylamino)ethyl)amine (Me6-TREN) diva-portal.org
Solvent Dissolves the reaction componentsToluene, anisole, N,N-Dimethylformamide (DMF)
Temperature Influences the rate of polymerizationTypically 50-130 °C

Beyond polymerization, bromine atom exchange can also be involved in various radical-mediated transformations where this compound acts as a radical precursor. organic-chemistry.org These reactions open pathways to a variety of functionalized trifluoromethyl-containing compounds.

Strategic Applications of 2 Bromomethyl 3,3,3 Trifluoropropene in Complex Molecule Synthesis

Synthesis of Fluorinated Aliphatic Compounds

The introduction of trifluoromethyl (CF3) groups into aliphatic frameworks can profoundly alter the physicochemical properties of organic molecules, enhancing metabolic stability, lipophilicity, and binding affinity. researchgate.net BTP serves as a key reagent for achieving this transformation efficiently.

A significant application of 2-Bromomethyl-3,3,3-trifluoropropene is its use as a radical acceptor for the synthesis of secondary trifluoromethylated alkyl bromides. organic-chemistry.orgnih.gov Researchers have developed a catalyst-free, decarboxylative strategy that couples redox-active esters with BTP. organic-chemistry.org This reaction is typically initiated by blue LED irradiation and proceeds via a single-electron transfer (SET) mechanism. organic-chemistry.org The process generates alkyl radicals that undergo a regioselective addition to BTP, ultimately yielding a diverse range of secondary trifluoromethylated alkyl bromides in good to excellent yields. organic-chemistry.org

This method demonstrates broad functional group tolerance, making it applicable to complex substrates, including those derived from peptides and bioactive molecules like gemfibrozil (B1671426) and flurbiprofen. organic-chemistry.org The reaction conditions are generally mild, often utilizing solvents such as methanol (B129727) (MeOH) and dimethyl sulfoxide (B87167) (DMSO) at moderate temperatures. organic-chemistry.org

Substrate TypeReagentsConditionsProductYield (%)
Redox-active estersBTP, Hantzsch esterBlue LED, MeOH, 40°CSecondary CF3-Alkyl Bromideup to 95%
Katritzky saltsBTPEDA complex drivenα-Trifluoromethylated Alkyl BromideGood

This table presents generalized data based on reported findings. researchgate.netorganic-chemistry.org BTP: this compound; EDA: Electron-Donor-Acceptor.

The secondary trifluoromethylated alkyl bromides synthesized from BTP are valuable intermediates that provide access to other important classes of fluorinated compounds. researchgate.net Specifically, they can be readily converted into α-trifluoromethyl borates and α-trifluoromethyl alcohols. researchgate.net This transformation enriches the synthetic toolbox for creating trifluoromethylated aliphatic structures. researchgate.net The conversion to alcohols is particularly noteworthy as it offers a complementary route to methods involving the reduction of trifluoromethyl ketones or the use of expensive reagents like the Ruppert-Prakash reagent. nih.gov The ability to generate α-trifluoromethylated organoborons from these intermediates is also significant, as these boron compounds are shelf-stable and can participate in a wide range of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

Construction of Bioactive Fluorinated Analogues

The strategic incorporation of fluorine is a well-established strategy in medicinal and agrochemical chemistry to enhance the efficacy and pharmacokinetic properties of bioactive molecules. nih.govnih.gov BTP is a key player in the synthesis of building blocks used to construct these fluorinated analogues.

Fluorinated amino acids and peptides are of great interest for their potential to create more stable and effective therapeutic agents. rsc.orgnih.govbohrium.com The introduction of fluorine can alter the conformational preferences of peptides and increase their resistance to enzymatic degradation. nih.gov The synthetic protocols utilizing BTP are compatible with peptide-derived molecules, allowing for the late-stage functionalization of these complex structures. organic-chemistry.org This enables the creation of novel peptide mimetics where the trifluoromethyl group can be precisely installed to modulate biological activity. organic-chemistry.org The synthesis of fluorinated amino acids can be achieved by using fluorinated building blocks, a strategy for which BTP-derived intermediates are well-suited. rsc.orgnih.gov

Heterocyclic compounds form the core of a vast number of pharmaceuticals and agrochemicals. nih.govijfans.orgfrontiersin.org Introducing a trifluoromethyl group onto these scaffolds is a common strategy to improve bioactivity. nih.gov this compound is a valuable precursor for constructing these important molecular frameworks.

Under basic conditions, BTP can be converted in situ to 3,3,3-trifluoropropyne (B1345459) (TFP). researchgate.net This highly reactive intermediate readily participates in [3+2] cycloaddition reactions with various 1,3-dipoles to produce a range of five-membered trifluoromethylated heterocycles, including pyrazoles, isoxazoles, and pyrroles. researchgate.netresearchgate.net For example, a mild, base-mediated [3+2] cycloaddition between N-acyl α-amino acids and BTP yields 3-trifluoromethylpyrroles with a high degree of regioselectivity. researchgate.net These trifluoromethylated heterocycles are sought after in drug discovery and for developing new crop protection agents. nih.govresearchgate.net

Heterocycle ClassDipole PrecursorReagents/Conditions
PyrrolesN-Acyl α-amino acidsBase-mediated [3+2] cycloaddition
PyrazolesDiazo compounds[3+2] cycloaddition with in situ TFP
IsoxazolesNitrile oxides[3+2] cycloaddition with in situ TFP
1,2,3-TriazolesOrganic azidesDBU, in situ TFP formation

This table summarizes cycloaddition strategies using BTP as a precursor to 3,3,3-trifluoropropyne (TFP). researchgate.netresearchgate.net

Role in Stereoselective Synthesis of Chiral Fluorinated Compounds

The synthesis of chiral molecules containing fluorinated stereogenic centers is a significant challenge in organic chemistry, driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals. mdpi.com While the initial radical addition to BTP to form secondary alkyl bromides is not inherently stereoselective, the use of chiral starting materials, such as redox-active esters derived from enantiopure N-protected amino acids, allows for the synthesis of chiral trifluoromethylated products. organic-chemistry.org

The resulting chiral secondary trifluoromethylated alkyl bromides and their derivatives (e.g., alcohols and borates) serve as crucial building blocks for further stereoselective transformations. researchgate.net They can be employed as substrates in various asymmetric reactions to construct molecules with multiple contiguous stereogenic centers. mdpi.com For instance, the α-fluoro imides and ketones, accessible through multi-step transformations, can be synthesized with high stereoselectivity using chiral auxiliaries. nih.gov Therefore, BTP plays a foundational role by providing access to key trifluoromethylated intermediates that are essential for entry into complex stereoselective synthetic pathways.

Asymmetric Synthesis of Trifluoromethylated 1,3-Butadienes

The construction of chiral trifluoromethylated 1,3-butadienes is a significant endeavor in synthetic chemistry, as these structures are key components in various biologically active molecules and functional materials. While palladium-catalyzed cross-coupling reactions of this compound provide a direct route to 3-trifluoromethylated 1,3-butadienes, achieving enantioselectivity in these transformations has been a focal point of recent research.

A key strategy to induce asymmetry is through the use of chiral ligands in palladium-catalyzed Heck-type reactions. While specific examples detailing the asymmetric synthesis of trifluoromethylated 1,3-butadienes directly from this compound are not extensively documented, the principles of asymmetric Heck reactions are well-established. These reactions typically involve the use of chiral phosphine (B1218219) ligands, such as derivatives of BINAP, which can create a chiral environment around the palladium center, influencing the stereochemical outcome of the reaction.

Another promising approach is the palladium-catalyzed enantioselective C-H functionalization of acrylamides with 2-bromo-3,3,3-trifluoropropene. This method utilizes a directing group on the acrylamide (B121943) to guide the palladium catalyst to a specific C-H bond, with chirality being introduced through the use of chiral ligands. This strategy allows for the stereoselective formation of the trifluoromethylated 1,3-butadiene (B125203) products.

The general conditions for such transformations often involve a palladium precursor, a chiral ligand, a base, and an appropriate solvent. The choice of each of these components is critical for achieving high yields and enantioselectivities.

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Trifluoromethylated 1,3-Butadienes

Entry Palladium Catalyst Ligand Base Solvent Yield (%) Reference
1 Pd(OAc)₂ P(o-tol)₃ Cs₂CO₃ DMA 85 N/A
2 Pd(OAc)₂ PPh₃ K₂CO₃ DMF 78 N/A

Note: The data in this table represents general conditions for related non-asymmetric syntheses and serves as a basis for the development of asymmetric variants. Specific yields for asymmetric reactions would be dependent on the chosen chiral ligand and substrate.

Stereocontrol in the Formation of Chiral α-Trifluoromethylated Boronates

Chiral α-trifluoromethylated boronates are highly valuable synthetic intermediates due to the versatility of the boronate group in subsequent transformations, such as Suzuki-Miyaura cross-coupling reactions. The stereocontrolled synthesis of these compounds presents a significant challenge. While direct copper-catalyzed asymmetric borylation of this compound with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) is a conceptually appealing strategy, specific literature precedence for this direct transformation is limited.

However, the field of copper-catalyzed asymmetric borylation of allylic electrophiles is well-developed and provides a strong foundation for this proposed application. These reactions typically employ a copper(I) catalyst in conjunction with a chiral ligand. The reaction proceeds through the formation of a chiral copper-boryl species, which then undergoes an Sₙ2' reaction with the allylic bromide to furnish the chiral α-trifluoromethylated allylboronate. The stereochemical outcome is dictated by the chiral ligand, which controls the facial selectivity of the nucleophilic attack.

The development of new chiral ligands has been instrumental in advancing this field, with various phosphine and N-heterocyclic carbene (NHC) based ligands demonstrating high levels of enantioselectivity in related transformations.

Table 2: Key Parameters in Copper-Catalyzed Asymmetric Borylation

Parameter Description Impact on Stereocontrol
Copper Precursor Typically a Cu(I) salt such as CuCl or [Cu(MeCN)₄]PF₆. The choice of counterion can sometimes influence reactivity and selectivity.
Chiral Ligand Phosphine-based (e.g., SEGPHOS, Josiphos) or NHC-based ligands. This is the primary source of stereocontrol, creating a chiral pocket around the copper center.
Boron Reagent Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. The nature of the diboron (B99234) reagent can affect the rate and efficiency of the reaction.
Base Often a mild base like a carbonate or phosphate (B84403) is used. Can influence the formation and reactivity of the active copper-boryl species.

| Solvent | Aprotic solvents such as THF, toluene, or dioxane are commonly employed. | Can affect the solubility of the catalyst and reagents, and in some cases, the stereochemical outcome. |

Stereoselective Construction of Spirooxindole γ-Lactams

The spirooxindole γ-lactam scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. The stereoselective synthesis of these complex, three-dimensional structures is a significant area of research in organic chemistry. One powerful strategy for their construction involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of an oxindole (B195798) pronucleophile with an appropriate allylic electrophile.

In this context, this compound can serve as the trifluoromethyl-containing allylic partner. The reaction typically involves the deprotonation of a 3-substituted oxindole derivative to form an enolate, which then acts as the nucleophile in the palladium-catalyzed AAA. The use of a chiral ligand in conjunction with the palladium catalyst is crucial for achieving high levels of diastereo- and enantioselectivity. The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the approach of the nucleophile to one face of the π-allyl palladium intermediate.

Following the key allylic alkylation step, which establishes the quaternary stereocenter at the C3 position of the oxindole, a subsequent lactamization reaction is required to form the γ-lactam ring. This can often be achieved through intramolecular cyclization of a suitably functionalized side chain introduced during the alkylation step.

Research in this area has demonstrated that the choice of the palladium precursor, chiral ligand, base, and reaction conditions are all critical for achieving the desired stereochemical outcome. A variety of chiral phosphine ligands, such as those based on the Trost ligand architecture, have been successfully employed in related asymmetric allylic alkylations of oxindoles. nih.gov

Table 3: Factors Influencing Stereoselectivity in the Synthesis of Spirooxindole γ-Lactams via AAA

Factor Influence on Stereoselectivity
Palladium Catalyst The nature of the palladium precursor can affect catalyst activity and stability.
Chiral Ligand The structure of the chiral ligand is the most critical factor in determining the enantioselectivity of the allylic alkylation.
Oxindole Substituent The steric and electronic properties of the substituent at the 3-position of the oxindole can influence the diastereoselectivity of the reaction.
Base The choice of base for generating the oxindole enolate can impact the nucleophilicity and aggregation state of the enolate, which can affect stereoselectivity.

| Solvent and Temperature | These reaction parameters can influence the solubility of the catalyst and reactants, as well as the transition state energies, thereby affecting both diastereo- and enantioselectivity. |

Mechanistic and Computational Investigations of 2 Bromomethyl 3,3,3 Trifluoropropene Reactions

Detailed Reaction Pathway Elucidation

Elucidating the precise sequence of steps in a chemical reaction is fundamental to controlling its outcome. For reactions involving 2-bromomethyl-3,3,3-trifluoropropene, researchers have employed various techniques to unravel complex reaction pathways, from intricate catalytic cycles to the identification of transient intermediate species.

Nickel-catalyzed reactions have become a powerful tool for a wide array of chemical transformations. nih.gov These processes often proceed through complex catalytic cycles involving multiple oxidation states of the nickel center, such as Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV). nih.govchinesechemsoc.orgrsc.org While specific studies detailing the complete catalytic cycle for an asymmetric transformation of this compound are highly specialized, the principles can be understood from related nickel-catalyzed reactions involving trifluoromethylated alkenes.

For instance, in nickel-catalyzed hydrotrifluoroalkylation of alkynes, mechanistic investigations suggest a Ni(I)/Ni(III) catalytic cycle. organic-chemistry.org Similarly, DFT studies on Ni-catalyzed trifluoromethylthiolation of aryl halides indicate that a Ni(I)/Ni(III) pathway provides a better explanation for experimental observations than the classic Ni(0)/Ni(II) cycle. rsc.org These cycles typically involve several key steps:

Oxidative Addition: The initial step where the catalyst's oxidation state increases. In some cases, an active Ni(I) catalyst is generated first from a precursor. rsc.org

Transmetalation or Radical Capture: Introduction of the second coupling partner. Mechanistic studies often point to the involvement of radical intermediates. chinesechemsoc.orgorganic-chemistry.org

Reductive Elimination: The final step where the C-C bond is formed, the product is released, and the nickel catalyst is regenerated to its active state, thereby closing the catalytic cycle. chinesechemsoc.org

The choice of ligands, such as phosphines or bipyridines, plays a critical role in these cycles, influencing the catalyst's activity, stability, and the stereochemical outcome of the reaction. nih.govorganic-chemistry.org

However, related studies provide insight into the types of intermediates that may be formed. For example, in the nickel-catalyzed defluorinative coupling of trifluoromethyl alkenes with aldehydes, reaction outcomes are consistent with the formation of an α-silyloxy(alkyl)nickel intermediate. nih.gov In other nickel-catalyzed processes, organonickel(II), (III), and (IV) complexes have been proposed and, in some cases, isolated and studied for their catalytic competence. nih.govchinesechemsoc.org Mechanistic investigations into the synthesis of secondary trifluoromethylated alkyl bromides using this compound as a radical acceptor suggest the formation of alkyl radicals that undergo regioselective addition to the alkene. nih.gov

Theoretical Chemistry Approaches

Computational chemistry provides a powerful lens through which to view chemical reactions, offering insights that are often inaccessible through experimental means alone. Theoretical approaches are instrumental in probing reaction mechanisms, predicting selectivity, and understanding the kinetics of reactions involving this compound.

Density Functional Theory (DFT) has emerged as a key computational tool for investigating the potential energy surfaces of complex reactions. By calculating the energies of reactants, transition states, and products, DFT can map out the most likely reaction pathways.

Several theoretical studies have been performed on this compound (also known as 2-BTP) and related molecules to understand their reaction mechanisms. For instance, the potential energy surfaces for the reactions of 2-BTP with OH and H radicals have been explored using high-level ab initio quantum calculations to understand its combustion chemistry. organic-chemistry.org Similar DFT studies have been conducted on the isomers 1-bromo-3,3,3-trifluoropropene and 3,3,3-trifluoropropene (B1201522) to probe their reactions with atmospheric radicals like OH. rsc.org These studies help to determine reaction enthalpies, energy barriers, and the feasibility of different reaction channels, such as abstraction, substitution, or addition. rsc.orgorganic-chemistry.org

Many reactions involving this compound exhibit high selectivity, yielding one specific constitutional isomer or stereoisomer over others. Computational analysis is crucial for understanding the origins of this selectivity. DFT calculations can be used to compare the activation energies of different reaction pathways leading to various possible products. The pathway with the lowest energy barrier is typically the one that is favored kinetically, thus explaining the observed regioselectivity or stereoselectivity.

For example, a catalyst-free decarboxylative strategy for synthesizing secondary trifluoromethylated alkyl bromides using this compound as a radical acceptor shows regioselective addition of alkyl radicals to the double bond. nih.gov In another case, the synthesis of 3-trifluoromethylpyrroles via a base-mediated [3 + 2] cycloaddition with this compound demonstrates a high level of regioselectivity. While specific computational studies for these exact reactions were not detailed in the search results, DFT has been widely used to explore the regioselectivity and stereoselectivity of cycloaddition reactions involving other nitroalkenes, providing a framework for how such analyses would be conducted.

The atmospheric fate of this compound (2-BTP), a potential replacement for halon fire suppressants, is of significant environmental interest. nih.govorganic-chemistry.org Its degradation is primarily initiated by reactions with atmospheric radicals, such as hydroxyl (OH) and hydrogen (H) radicals. chinesechemsoc.orgorganic-chemistry.org Theoretical and experimental studies have been conducted to determine the kinetics and products of these crucial reactions. nih.govorganic-chemistry.org

For the reaction of 2-BTP with OH radicals, studies show that at low temperatures, the dominant pathway is the addition of OH to the double bond to form a CF3CBrCH2OH radical. nih.govorganic-chemistry.org At higher temperatures, substitution and H-abstraction reactions become more significant. organic-chemistry.org For the reaction with H radicals, addition to form a CF3CBrCH3 adduct is dominant at low temperatures, while at higher temperatures, Br-abstraction and subsequent decomposition pathways prevail. organic-chemistry.org These studies are essential for assessing the compound's atmospheric lifetime and environmental impact. nih.gov

ReactionDominant Pathway (Low Temp)Dominant Pathway (High Temp)Key Products/Intermediates
2-BTP + OH Addition to C=C bondSubstitution, H-abstractionCF3CBrCH2OH, CF3COHCH2, CF3CBrCH
2-BTP + H Addition to C=C bondBr-abstraction, β-scissionCF3CBrCH3, CF3CCH2, HBr

Future Prospects and Emerging Research Areas for 2 Bromomethyl 3,3,3 Trifluoropropene

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary objective in the ongoing research of 2-Bromomethyl-3,3,3-trifluoropropene is the creation of novel catalytic systems to control reaction outcomes with high precision. Achieving enhanced selectivity—specifically regioselectivity, stereoselectivity, and chemoselectivity—is critical for the efficient synthesis of complex, high-value molecules.

Future research is anticipated to focus on several key areas:

Asymmetric Catalysis : The development of chiral catalysts for enantioselective transformations involving BTP is a significant frontier. This would allow for the synthesis of single-enantiomer trifluoromethylated compounds, which is of paramount importance in the pharmaceutical industry.

Photocatalysis : Light-mediated reactions represent a modern and sustainable approach to chemical synthesis. beilstein-journals.org Recent studies have already demonstrated catalyst-free radical additions to BTP initiated by blue LED light, suggesting the potential for developing more advanced photoredox catalytic cycles that could offer unique reactivity and selectivity under mild conditions. organic-chemistry.org

Transition-Metal Catalysis : While BTP is utilized in cross-coupling reactions, there is room to expand the scope of catalysts used. researchgate.net Research into novel ligand designs for metals like palladium, nickel, and copper could unlock new reaction pathways and improve the efficiency and functional group tolerance of existing transformations.

The table below summarizes prospective catalytic approaches and their potential impact on reactions involving this compound.

Catalytic ApproachPotential AdvantageTarget SelectivityResearch Focus Area
Asymmetric CatalysisAccess to chiral trifluoromethylated moleculesEnantioselectivityDevelopment of chiral ligands and organocatalysts
PhotocatalysisMild, sustainable reaction conditionsRegio- and ChemoselectivityExploration of novel photoredox catalysts and light-initiated radical pathways
Transition-Metal CatalysisBroader reaction scope and functional group toleranceRegio- and StereoselectivityDesign of advanced ligands for cross-coupling and addition reactions

Exploration of Unconventional Reactivity Modes and Multi-Component Reactions

Beyond its established uses, researchers are exploring the unconventional reactivity of this compound to streamline the synthesis of complex fluorinated structures. A significant area of this exploration is its use in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials, minimizing waste and synthetic steps. tcichemicals.com

Recent research has successfully employed BTP as a radical acceptor in three-component reactions. researchgate.net For instance, a catalyst-free, light-initiated protocol has been developed where alkyl radicals, generated from redox-active esters, add regioselectively to BTP. organic-chemistry.orgnih.gov This strategy provides a direct route to a variety of secondary trifluoromethylated alkyl bromides, which are themselves versatile synthetic intermediates. organic-chemistry.org

Another novel approach involves using BTP in cycloaddition reactions. A base-mediated [3+2] cycloaddition between N-acyl α-amino acids and BTP has been reported for the regioselective synthesis of 3-trifluoromethylpyrroles. researchgate.net This method leverages the ability of BTP to act as a precursor to 3,3,3-trifluoropropyne (B1345459) (TFP) in situ, which then participates in the cycloaddition. researchgate.net

The established and emerging reactivity modes of BTP are highlighted in the following research findings:

Reaction TypeReactantsProduct ClassKey Finding
Deaminative Cross-CouplingKatritzky salts, BTPα-Trifluoromethylated alkyl bromidesBTP serves as an effective radical acceptor in an EDA complex-driven process. researchgate.net
Decarboxylative Cross-CouplingRedox-active esters, BTPSecondary trifluoromethylated alkyl bromidesA catalyst-free method initiated by blue LED light with broad functional group tolerance. organic-chemistry.orgnih.gov
[3+2] CycloadditionN-acyl α-amino acids, BTP3-TrifluoromethylpyrrolesA base-mediated reaction demonstrating high regioselectivity. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methods into continuous flow chemistry and automated platforms is a transformative trend in modern chemical manufacturing. beilstein-journals.org Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. vapourtec.com

Reactions involving this compound are well-suited for adaptation to flow systems. For example:

Enhanced Safety : The generation and use of highly reactive intermediates, a common feature in organofluorine chemistry, can be managed more safely in a flow reactor where only small volumes are present at any given time. beilstein-journals.org

Improved Efficiency : Photochemical reactions, such as the light-initiated radical additions to BTP, are particularly efficient in flow reactors. The small diameter of the tubing ensures uniform irradiation of the reaction mixture, which can significantly reduce reaction times and improve product yields compared to batch setups. beilstein-journals.org

Process Automation : Automating the synthesis of BTP derivatives would enable high-throughput screening of reaction conditions and the rapid production of compound libraries for drug discovery or materials science applications. Automated platforms can precisely control reagent addition, reaction time, and temperature, leading to higher reproducibility.

The potential benefits of transitioning BTP-based syntheses from batch to flow chemistry are substantial, promising more efficient, safer, and scalable production of valuable fluorinated compounds.

Potential for Derivatization to Advanced Functional Materials Precursors

The trifluoromethyl group imparts unique properties to organic molecules, including high thermal stability, chemical resistance, and specific electronic characteristics. Consequently, this compound is a key precursor for the synthesis of advanced functional materials.

Its derivatization potential extends to several classes of materials:

Fluoropolymers : BTP can be used as a monomer in the production of specialized fluoropolymers. These polymers are valued for their durability, low surface energy, and resistance to heat and chemicals, making them suitable for high-performance coatings, seals, and membranes.

Agrochemicals and Pharmaceuticals : The compound serves as an intermediate in the synthesis of complex active ingredients for crop protection and medicine. google.com The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its positive influence on metabolic stability and binding affinity.

Specialty Coatings : BTP is a building block for producing intermediates like 2-trifluoromethyl acrylate. google.com This monomer can be polymerized to create materials for advanced coatings with applications in electronics, aerospace, and architecture.

The versatility of BTP as a precursor is summarized in the table below.

PrecursorDerivative ClassPotential Application
This compoundFluorinated polymersHigh-performance coatings, specialty materials
This compoundTrifluoromethylated heterocyclesPharmaceutical and agrochemical active ingredients
This compound2-Trifluoromethyl acrylateMonomer for advanced polymer coatings

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromomethyl-3,3,3-trifluoropropene, and how can purity be ensured?

The synthesis of this compound (CAS 1514-82-5) typically involves halogenation or substitution reactions in fluorinated alkene systems. Key steps include using anhydrous tetrahydrofuran (THF) as a solvent and zinc powder as a catalyst under inert atmospheres (e.g., nitrogen) to minimize side reactions . Purity assessment requires gas chromatography (GC) or nuclear magnetic resonance (NMR) to monitor bromine and fluorine incorporation. Thin-layer chromatography (TLC) can track reaction progress, while distillation under reduced pressure isolates the compound from byproducts .

Q. What safety protocols are critical when handling this compound?

The compound is volatile and may release toxic fumes upon decomposition. Safety measures include using fume hoods, nitrile gloves, and flame-resistant lab coats. Storage in glass bottles under refrigeration (2–8°C) minimizes degradation. First-aid protocols mandate immediate rinsing of exposed skin/eyes and medical consultation if inhaled . Risk assessments should prioritize avoiding contact with oxidizing agents due to potential exothermic reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Structural analysis combines NMR (¹H, ¹³C, ¹⁹F) to confirm the bromomethyl and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight (174.95 g/mol). Computational tools like density functional theory (DFT) predict electronic properties, such as bond polarization between Br and CF₃ groups, which influence reactivity . X-ray crystallography, though less common for volatile liquids, may require low-temperature crystallization with stabilizing ligands .

Advanced Research Questions

Q. What are the mechanistic insights into the atmospheric degradation of this compound?

Studies show that reaction with hydroxyl radicals (•OH) dominates atmospheric degradation. The process involves H-abstraction from the bromomethyl group, forming intermediates like CF₃CBrO•, which further decompose into trifluoroacetic acid derivatives. UV photolysis experiments reveal wavelength-dependent cleavage of C-Br bonds, with quantum yields measured via laser-induced fluorescence (LIF) . Contradictions arise in kinetic models due to competing pathways under varying humidity and temperature; resolving these requires coupled experimental-computational approaches .

Q. How does this compound participate in cycloaddition or nucleophilic substitution reactions?

The compound’s electron-deficient alkene moiety participates in [2+2] or Diels-Alder cycloadditions with dienes, forming fluorinated heterocycles. In nucleophilic substitutions (e.g., SN2), the bromomethyl group reacts with amines or thiols, yielding functionalized propenes. Competing elimination pathways (E2) can occur under basic conditions, forming 3,3,3-trifluoropropyne. Reaction optimization involves tuning solvent polarity (e.g., dichloromethane vs. DMF) and counterion effects (e.g., using tetrabutylammonium bromide) to favor substitution over elimination .

Q. What computational methods are effective in predicting the reactivity of this compound in complex systems?

DFT-based transition-state analysis (e.g., B3LYP/6-311++G(d,p)) models reaction barriers for bromine displacement. Molecular dynamics simulations predict solvation effects in polar aprotic solvents. Contradictions between theoretical and experimental data, such as unexpected regioselectivity in allylic substitutions, are addressed by incorporating dispersion corrections (e.g., D3-BJ) and solvent continuum models (e.g., COSMO-RS) .

Methodological Focus

Q. How can researchers mitigate side reactions during the synthesis of derivatives from this compound?

Side reactions like β-hydride elimination or radical chain processes are minimized by:

  • Using low-temperature conditions (−20°C to 0°C).
  • Adding radical inhibitors (e.g., BHT).
  • Employing bulky bases (e.g., DBU) to suppress E2 pathways. Reaction monitoring via in-situ IR spectroscopy identifies intermediates, enabling real-time adjustments .

Q. What analytical strategies resolve conflicting data on the compound’s environmental persistence?

Discrepancies in half-life measurements (e.g., air vs. aqueous media) are resolved using isotope-labeling (¹³C or ¹⁸O) and advanced mass spectrometry (e.g., Q-TOF). Comparative studies under controlled OECD guidelines standardize test conditions, while machine learning models correlate degradation rates with molecular descriptors like logP (3.1) and HOMO-LUMO gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.